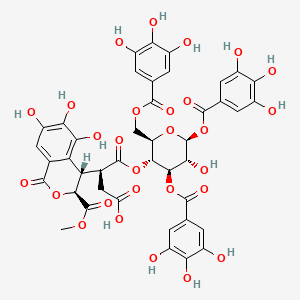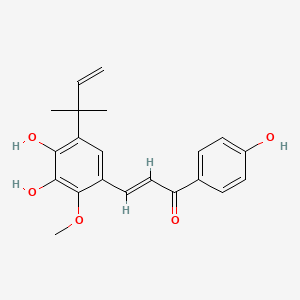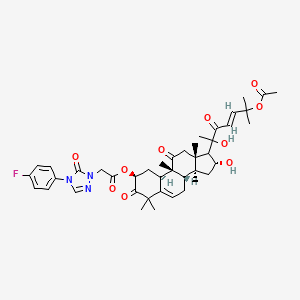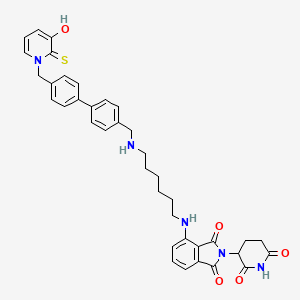
cBu-Cit-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cBu-Cit-OH involves the formation of a cyclobutane ring and the subsequent attachment of citrulline and para-aminobenzoic acid (PAB). The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: cBu-Cit-OH primarily undergoes cleavage reactions, particularly in the presence of proteases such as cathepsin B. This cleavage releases the cytotoxic payload from the ADC, enabling targeted drug delivery .
Common Reagents and Conditions: The cleavage reactions typically occur under physiological conditions, with the presence of specific proteases being the key factor. The reaction conditions are optimized to ensure selective cleavage in the tumor microenvironment .
Major Products Formed: The major product formed from the cleavage of this compound is the active cytotoxic drug, which is released at the target site to exert its therapeutic effects .
Applications De Recherche Scientifique
cBu-Cit-OH is extensively used in the development of antibody-drug conjugates for targeted cancer therapy. Its role as a linker molecule is crucial in ensuring the stability of the ADC in the bloodstream and the selective release of the cytotoxic payload in the tumor microenvironment . Additionally, this compound has applications in the study of protease-specific cleavage mechanisms and the development of novel linker technologies for improved drug delivery systems .
Mécanisme D'action
The mechanism of action of cBu-Cit-OH involves its cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects on the cancer cells. The molecular targets and pathways involved include the binding of the ADC to specific antigens on the cancer cell surface, followed by internalization and cleavage of the linker to release the drug .
Comparaison Avec Des Composés Similaires
- Valine-citrulline (Val-Cit) linker
- Glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly) linker
- Disulfide linkers
Comparison: Compared to other linkers such as Valine-citrulline and Glycine-glycine-phenylalanine-glycine, cBu-Cit-OH exhibits enhanced protease specificity, particularly for cathepsin B. This specificity results in more efficient and selective drug release in the tumor microenvironment . Additionally, this compound demonstrates greater stability in the bloodstream, reducing off-target toxicity and improving the therapeutic window of the ADC .
Propriétés
Formule moléculaire |
C28H38N6O7 |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
1-N'-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1 |
Clé InChI |
HLAKJCQSHGCDPL-NRFANRHFSA-N |
SMILES isomérique |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |
SMILES canonique |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







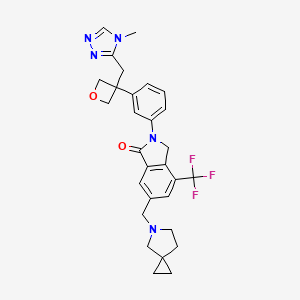

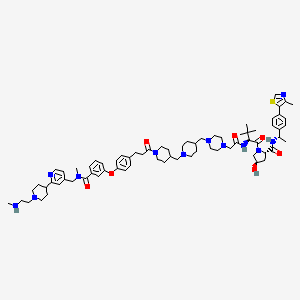
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
